BAY-1316957 - 1613264-40-6

BAY-1316957

Catalog Number: EVT-260970
CAS Number: 1613264-40-6
Molecular Formula: C27H27N3O3
Molecular Weight: 441.531
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-1316957 is a highly potent, selective, orally available human prostaglandin E2 receptor subtype 4 (hEP4-R) antagonist (IC50= 15.3 nM ) with excellent drug metabolism and pharmacokinetics properties. Notably, treatment with BAY 1316957 can be expected to lead to prominent and rapid pain relief and significant improvement of the patient’s quality of life.
Overview

BAY-1316957 is a compound under investigation primarily for its therapeutic potential in pain management and its role as a prostaglandin E2 receptor antagonist. This compound has garnered attention due to its ability to provide rapid pain relief and improve the quality of life for patients suffering from various pain-related conditions.

Source

BAY-1316957 was developed by Bayer AG, a global pharmaceutical and life sciences company. The compound is part of a broader research initiative focused on the modulation of inflammatory pathways, particularly those involving prostaglandins, which are known to play a significant role in pain and inflammation.

Classification

BAY-1316957 is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its mechanism of action targeting the prostaglandin E2 receptors. It is specifically categorized as a selective antagonist of the prostaglandin E2 receptor subtype EP4, which is implicated in mediating pain and inflammatory responses.

Synthesis Analysis

Methods

The synthesis of BAY-1316957 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details regarding its synthesis are not publicly disclosed, the general approach includes:

  1. Formation of Key Intermediates: Initial reactions typically involve the construction of core structures that are common in prostaglandin analogs.
  2. Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to enhance receptor selectivity and pharmacokinetic properties.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing: To promote reactions at elevated temperatures.
  • Crystallization: For purification purposes.
  • Spectroscopic Methods: Including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Molecular Structure Analysis

Structure

BAY-1316957 has a complex molecular structure characterized by multiple rings and functional groups that are crucial for its activity. The precise molecular formula is not publicly detailed, but it typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.

Data

The compound's molecular weight and structural data can be derived from its chemical registry number (1613264-40-6), which can be used to access detailed information from chemical databases.

Chemical Reactions Analysis

Reactions

BAY-1316957 undergoes various chemical reactions typical for drug candidates, including:

  • Binding Reactions: Interaction with prostaglandin E2 receptors, leading to antagonistic effects.
  • Metabolic Reactions: In vivo studies indicate that BAY-1316957 may undergo metabolic transformations that affect its efficacy and safety profile.

Technical Details

The interactions with biological targets can be studied using:

  • In vitro assays: To evaluate binding affinity and efficacy.
  • In vivo models: To assess pharmacodynamics and pharmacokinetics.
Mechanism of Action

Process

BAY-1316957 exerts its therapeutic effects primarily through the antagonism of the prostaglandin E2 receptor subtype EP4. This receptor is known to mediate pain signaling pathways. By blocking this receptor, BAY-1316957 can inhibit the downstream signaling cascades that lead to increased pain sensitivity.

Data

Research indicates that treatment with BAY-1316957 results in significant reductions in pain levels in experimental models, suggesting a robust mechanism of action against inflammatory pain.

Physical and Chemical Properties Analysis

Physical Properties

BAY-1316957 exhibits properties typical of small organic molecules used in pharmacology:

  • Solubility: Solubility profiles are critical for bioavailability; specific solubility data would be determined through laboratory assays.
  • Stability: The compound's stability under various conditions (e.g., light, temperature) is essential for formulation development.

Chemical Properties

Chemical properties include:

  • pH Stability: The compound's stability across pH levels can influence formulation strategies.
  • Reactivity: Understanding potential reactivity with biological systems aids in predicting side effects or interactions.
Applications

BAY-1316957 has several scientific applications, particularly in:

  • Pain Management Research: As a reference compound in studies aimed at understanding prostaglandin E2 receptor antagonism.
  • Pharmacological Studies: Used in preclinical trials to evaluate efficacy against inflammatory pain models.

This compound represents a promising avenue for developing new therapies aimed at managing chronic pain conditions effectively while minimizing side effects associated with traditional NSAIDs.

Introduction to BAY-1316957 and Prostaglandin E2 Receptor Modulation

Pathophysiological Context of Endometriosis and Inflammatory Pain

Endometriosis is a complex gynecological disorder affecting 10–15% of reproductive-aged women, characterized by the presence of endometrial-like tissue outside the uterine cavity. This ectopic growth triggers chronic pelvic inflammation and is frequently associated with severe pain and infertility [5] [8]. The inflammatory microenvironment within endometriotic lesions exhibits dysregulated prostaglandin signaling, particularly involving prostaglandin E2 (PGE2). Elevated PGE2 levels result from the overexpression of cyclooxygenase-2 (COX-2) in endometriotic tissues, creating a self-perpetuating cycle where PGE2 further stimulates COX-2 expression [8]. This inflammatory cascade establishes a pathological feedback loop that promotes lesion survival, angiogenesis, and pain sensitization through direct neuronal activation [2] [5]. The resulting chronic inflammation manifests clinically as debilitating symptoms including dysmenorrhea, dyspareunia, and chronic pelvic pain, significantly impairing patients' quality of life [5].

Table 1: Inflammatory Mediators in Endometriosis Pathogenesis

MediatorRole in PathogenesisExpression in Endometriosis
PGE2Pain sensitization, angiogenesis, cell proliferationMarkedly elevated in peritoneal fluid
COX-2Rate-limiting enzyme for PGE2 biosynthesisOverexpressed in ectopic lesions
TGF-β1Fibrosis, immune suppression, cell proliferationIncreased in serum and peritoneal fluid
EP4 ReceptorPrimary PGE2 signaling transductionUpregulated in endometriotic tissue

Rationale for Targeting Prostaglandin E2 Receptor Subtype 4 (EP4-R) in Inflammatory Disorders

The prostaglandin E2 receptor subtype 4 (EP4-R) represents a promising therapeutic target for inflammatory disorders due to its central role in mediating PGE2-driven inflammatory and nociceptive pathways. Among the four PGE2 receptor subtypes (EP1-EP4), EP4-R demonstrates the highest expression in endometriotic lesions and is critically involved in pain signaling [2] [6]. EP4-R activation triggers intracellular signaling cascades including Gαs-mediated cAMP production and β-arrestin recruitment, leading to enhanced neuronal excitability and peripheral sensitization [6]. Unlike non-selective COX inhibitors (NSAIDs) that disrupt overall prostanoid homeostasis and cause significant adverse effects (gastrointestinal bleeding, cardiovascular risks), EP4-R antagonists offer a targeted approach that specifically blocks pro-inflammatory PGE2 signaling downstream while sparing other prostanoid pathways [6]. Preclinical evidence demonstrates that selective EP4-R antagonism provides effective pain relief comparable to NSAIDs but with superior safety profiles, particularly regarding gastrointestinal tolerability [6] [8]. This receptor specificity makes EP4-R antagonism an attractive strategy for chronic inflammatory conditions requiring long-term therapy.

Table 2: EP Receptor Subtype Selectivity Profile of BAY-1316957

Receptor SubtypePrimary Signaling PathwayBAY-1316957 Selectivity
EP4-RGαs/cAMP, β-arrestinPotent antagonism (IC₅₀ = 15.3 nM)
EP1-RGαq/calciumNo significant activity
EP2-RGαs/cAMP>100-fold selectivity vs EP4
EP3-RGαi/cAMP inhibitionNegligible interaction

Overview of BAY-1316957: Discovery and Therapeutic Potential

BAY-1316957 emerged from a systematic medicinal chemistry effort to develop a potent and selective EP4-R antagonist with optimized pharmacokinetic properties. Initial high-throughput screening identified benzimidazole derivatives as promising starting points for novel EP4-R antagonists [2]. Subsequent structure-activity relationship (SAR) optimization focused on enhancing receptor affinity while improving metabolic stability. This effort yielded BAY-1316957 (chemical name: 2-(9-Ethyl-6-methyl-9H-carbazol-3-yl)-1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid), a compound featuring a strategically positioned methyl substituent adjacent to the carboxylic acid moiety that substantially reduces glucuronidation, thereby enhancing metabolic stability [2] [10]. The compound demonstrates exceptional binding affinity for human EP4-R with an IC₅₀ of 15.3 nM and maintains high selectivity over other prostanoid receptors (IC₅₀ >10,000 nM for EP1, EP2, and EP3 subtypes) [1] [3] [7]. Pharmacologically, BAY-1316957 functions as a competitive antagonist, effectively displacing endogenous PGE2 from the orthosteric binding pocket through key interactions with Thr168, Tyr80, and Arg316 residues in the receptor's transmembrane domain [6]. This molecular recognition translates to potent functional antagonism, as evidenced by dose-dependent inhibition of PGE2-mediated β-arrestin recruitment (IC₅₀ approximately 850 nM for initial docking hits) [6].

Table 3: Key Physicochemical and Pharmacokinetic Properties of BAY-1316957

PropertyValueSignificance
Molecular FormulaC₂₇H₂₇N₃O₃Balanced lipophilicity
Molecular Weight441.52 g/molWithin optimal range for oral bioavailability
XLogP3.37Moderate lipophilicity
Hydrogen Bond Acceptors6Facilitates membrane permeability
Rotatable Bonds6Conformational flexibility
Human EP4-R IC₅₀15.3 nMHigh potency
Oral Bioavailability (Rat)~90%Excellent absorption
Half-life (Rat)ExtendedSuitable for once-daily dosing

The therapeutic potential of BAY-1316957 extends beyond endometriosis to various PGE2-driven inflammatory conditions. Preclinical studies demonstrate its exceptional pharmacokinetic profile characterized by high oral bioavailability (approximately 90% in rats), low systemic clearance, and extended half-life [1] [4]. These properties are attributed to the strategic structural modifications that minimize glucuronidation, primarily catalyzed by UGT1A1 and to a lesser extent UGT1A3 in human hepatocytes [1] [2]. In vivo efficacy studies using rodent pain models reveal that oral administration of BAY-1316957 (0.2–5 mg/kg) produces significant anti-allodynic effects, substantially reducing mechanical hypersensitivity induced by prostaglandin analogs [1] [6]. The compound's ability to penetrate the central nervous system, while limited, appears sufficient for modulating peripheral nociception without causing central adverse effects [6]. These collective pharmacological attributes position BAY-1316957 as a promising clinical candidate for chronic inflammatory conditions where current therapies remain suboptimal due to efficacy limitations or safety concerns.

Properties

CAS Number

1613264-40-6

Product Name

BAY-1316957

IUPAC Name

2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid

Molecular Formula

C27H27N3O3

Molecular Weight

441.531

InChI

InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32)

InChI Key

FHXIZAPGGULPIK-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BAY-1316957; BAY 1316957; BAY1316957;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.